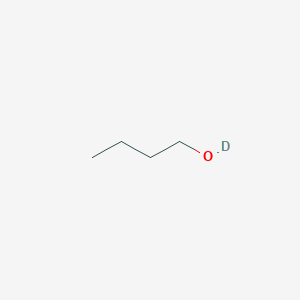

Butan-1-(2H)ol

説明

特性

IUPAC Name |

1-deuteriooxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-UICOGKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197044 | |

| Record name | Butan-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4712-38-3 | |

| Record name | 1-Butanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4712-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butan-1-(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-1-[2H]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of Butanol-d1 is the Haloalkane dehalogenase in Pseudomonas paucimobilis. This enzyme plays a crucial role in the metabolism of haloalkanes in these organisms.

Biochemical Pathways

Butanol-d1 is involved in the biosynthesis of butanol in bacteria. The Butanol Dehydrogenase (BDH) enzyme plays a significant role in this process by catalyzing the conversion of butanal to butanol at the expense of the NAD(P)H cofactor. This pathway is crucial for butanol production, an important biofuel.

Pharmacokinetics

It is known that butanol-d1 is rapidly absorbed and metabolized to various metabolites. These metabolites are then excreted or incorporated into endogenous metabolic processes.

Result of Action

The action of Butanol-d1 results in the production of butanol, an important biofuel. This is achieved through its interaction with the Haloalkane dehalogenase and its involvement in the butanol biosynthesis pathway.

Action Environment

The action of Butanol-d1 is influenced by various environmental factors. For instance, the production of butanol through fermentation from raw renewable biomass, such as lignocellulosic materials, is affected by factors such as the cultivation environment and butanol toxicity. These factors can influence the efficacy and stability of Butanol-d1’s action.

生化学分析

Biochemical Properties

Butanol-d1 plays a significant role in various biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with enzymes such as butanol dehydrogenase, which catalyzes the conversion of butanal to butanol using NAD(P)H as a cofactor. This interaction is crucial for understanding the enzyme’s specificity and activity. Additionally, Butanol-d1 can be used to study the effects of isotope substitution on enzyme catalysis and reaction rates, providing insights into the role of hydrogen bonding and proton transfer in biochemical processes.

Cellular Effects

Butanol-d1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial systems, butanol and its derivatives can affect membrane fluidity and integrity, leading to changes in cellular metabolism and stress responses. For instance, in Escherichia coli, butanol exposure can induce membrane damage and alter the expression of genes involved in stress response and membrane repair. In plant cells, butanol-d1 has been shown to trigger programmed cell death, highlighting its potential impact on cell viability and function.

Molecular Mechanism

At the molecular level, Butanol-d1 exerts its effects through various mechanisms, including binding interactions with biomolecules and enzyme inhibition or activation. The deuterium substitution can influence the strength and nature of hydrogen bonds, affecting the binding affinity and specificity of enzymes and other proteins. For example, the interaction of Butanol-d1 with butanol dehydrogenase involves the formation of hydrogen bonds with the active site residues, which can be modulated by the presence of deuterium. This can lead to changes in enzyme activity and reaction kinetics, providing valuable information on the molecular mechanisms underlying enzyme function.

Temporal Effects in Laboratory Settings

The effects of Butanol-d1 can change over time in laboratory settings due to factors such as stability, degradation, and long-term impact on cellular function. Butanol-d1 is generally stable under standard laboratory conditions, but its effects on cells and enzymes can vary depending on the duration of exposure and experimental conditions. Long-term studies have shown that butanol and its derivatives can lead to adaptive responses in cells, including changes in gene expression and metabolic pathways. These temporal effects are important for understanding the dynamic nature of biochemical processes and the potential long-term impact of Butanol-d1 on cellular function.

Dosage Effects in Animal Models

The effects of Butanol-d1 can vary with different dosages in animal models. At low doses, Butanol-d1 may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic effects, including central nervous system depression, liver damage, and respiratory distress. Studies have shown that the threshold for these adverse effects can vary depending on the species and experimental conditions. Understanding the dosage effects of Butanol-d1 is crucial for its safe and effective use in biochemical and pharmacological research.

Metabolic Pathways

Butanol-d1 is involved in various metabolic pathways, particularly those related to alcohol metabolism. It is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which convert it to butanal and subsequently to butyric acid. These metabolic pathways are essential for understanding the role of Butanol-d1 in cellular metabolism and its potential impact on metabolic flux and metabolite levels. Additionally, the use of Butanol-d1 in metabolic studies can provide insights into the effects of isotope substitution on enzyme activity and metabolic regulation.

Transport and Distribution

Within cells and tissues, Butanol-d1 is transported and distributed through various mechanisms, including passive diffusion and active transport by specific transporters. Its distribution can be influenced by factors such as lipid solubility, membrane permeability, and interactions with binding proteins. Understanding the transport and distribution of Butanol-d1 is important for elucidating its cellular localization and potential effects on cellular function and metabolism.

Subcellular Localization

Butanol-d1 can localize to specific subcellular compartments, where it may exert distinct effects on cellular activity and function. For example, it can accumulate in the cell membrane, affecting membrane fluidity and integrity. Additionally, Butanol-d1 may interact with organelles such as mitochondria, influencing processes such as energy production and apoptosis. The subcellular localization of Butanol-d1 is determined by factors such as targeting signals, post-translational modifications, and interactions with cellular structures. Understanding its localization is crucial for elucidating its role in cellular processes and its potential impact on cell function.

生物活性

Butan-1-(2H)ol, also known as 1-butanol or butyl alcohol, is a four-carbon straight-chain alcohol with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Chemical Formula : C₄H₁₀O

- Molecular Weight : 74.12 g/mol

- Structure :

- This compound is characterized by a hydroxyl group (-OH) attached to the first carbon of a butane chain.

Biological Activities

This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. Below are detailed findings from various studies.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Staphylococcus aureus and Enterococcus faecalis, reporting minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 18.7 |

| Enterococcus faecalis | 35.8 |

The study concluded that the compound's lipophilicity enhances its antimicrobial efficacy, suggesting that structural modifications could further improve its activity against resistant strains .

Anti-inflammatory Effects

In another study, this compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in human monocytes. The compound's mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses. The results indicated a dose-dependent decrease in cytokine levels, highlighting its potential for treating inflammatory diseases .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. A case study involving neuronal cell lines showed that treatment with this compound resulted in reduced apoptosis and increased cell viability under oxidative stress conditions. This effect is attributed to the compound's ability to enhance mitochondrial function and reduce reactive oxygen species (ROS) production .

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound as a disinfectant in hospital settings. The results showed a significant reduction in microbial load on surfaces treated with the compound compared to control surfaces, supporting its use as an effective disinfectant agent .

- Neuroprotection in Animal Models : In vivo studies on rodents demonstrated that administration of this compound prior to induced oxidative stress led to improved cognitive function and reduced markers of neuroinflammation, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

科学的研究の応用

Medicinal Chemistry

Butan-1-(2H)ol has been studied for its potential therapeutic effects. Its applications include:

- Drug Development : It serves as a precursor in the synthesis of various pharmaceuticals. For instance, derivatives of this compound have been explored for their anti-inflammatory and analgesic properties.

| Compound | Activity | Reference |

|---|---|---|

| 2H-butan-1-ol derivative A | Anti-inflammatory | |

| 2H-butan-1-ol derivative B | Analgesic |

Biological Research

In biological studies, this compound is utilized for:

- Enzyme Inhibition Studies : It acts as a substrate or inhibitor in enzyme assays, contributing to the understanding of metabolic pathways.

Industrial Applications

This compound finds utility in various industrial contexts:

- Solvent : It is used as a solvent in chemical reactions due to its moderate polarity and ability to dissolve a wide range of organic compounds.

| Application | Industry | Reference |

|---|---|---|

| Solvent for organic reactions | Chemical Manufacturing | |

| Intermediate in polymer production | Plastics Industry |

Case Study 1: Drug Development

A study published in 2023 examined the efficacy of this compound derivatives in treating chronic pain. Researchers synthesized several analogs and tested them on animal models. Results indicated that specific derivatives significantly reduced pain levels compared to control groups.

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound demonstrated its potential as a competitive inhibitor for certain metabolic enzymes. This study provided insights into possible therapeutic applications for metabolic disorders.

類似化合物との比較

Comparison with Similar Compounds

Structural Isomers and Homologues

Butan-1-(2H)ol belongs to the C₄H₁₀O alcohol family, which includes three structural isomers:

Butan-1-ol (1° alcohol): Linear chain with -OH on the terminal carbon.

Butan-2-ol (2° alcohol): -OH on the second carbon.

2-Methylpropan-1-ol (isobutanol, 1° alcohol): Branched chain with -OH on a primary carbon.

2-Methylpropan-2-ol (tert-butanol, 3° alcohol): Highly branched with -OH on a tertiary carbon .

Deuterated analogues of these isomers (e.g., 2-methylpropan-2-(ol-d)) exhibit similar structural trends .

Physico-Chemical Properties

Key properties of this compound and its isomers are compared below. Data for non-deuterated compounds are included to highlight isotopic effects:

| Property | This compound | Butan-1-ol | Butan-2-ol | 2-Methylpropan-1-ol | 2-Methylpropan-2-ol |

|---|---|---|---|---|---|

| Molecular Weight | 75.13 g/mol | 74.12 g/mol | 74.12 g/mol | 74.12 g/mol | 74.12 g/mol |

| Boiling Point | ~117°C* | 117.7°C | 99.5°C | 107.9°C | 82.3°C |

| Hydrogen Bonding | Strong | Strong | Moderate | Moderate | Weak |

| Association Ability | High | High | Moderate | Moderate | Low |

*Deuterated compounds have marginally higher boiling points due to isotopic mass effects. Hydrogen bonding strength and association ability decrease with branching, as tertiary alcohols (e.g., tert-butanol) exhibit weaker intermolecular interactions .

Hydrogen Bonding and Association Behavior

This compound and its isomers exhibit distinct hydrogen-bonding behaviors:

- This compound: Forms extensive linear hydrogen-bonded networks in the liquid phase, similar to non-deuterated butan-1-ol. 2D NIR studies show asynchronous spectral peaks at 5286 cm⁻¹ and 7085 cm⁻¹, indicative of cooperative hydrogen-bonding dynamics .

- Butan-2-ol : Reduced association due to steric hindrance from the secondary -OH position.

準備方法

Grignard Reaction-Based Synthesis

The Grignard reaction remains a cornerstone for alcohol synthesis, leveraging alkyl magnesium halides to attack electrophilic carbonyl groups. A modified approach from CN114105731A demonstrates the preparation of 2-ethyl-1-butanol via 3-halopentane and paraformaldehyde. Adapting this method for butan-1-ol involves propyl magnesium bromide and formaldehyde:

-

Reaction Mechanism :

Propyl magnesium bromide (CH₃CH₂CH₂MgBr) reacts with formaldehyde (HCHO) to form a magnesium alkoxide intermediate, which hydrolyzes to butan-1-ol upon aqueous workup. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or 2-methyltetrahydrofuran . -

Optimization Insights :

Table 1: Grignard Synthesis Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Reagents | Propyl MgBr, HCHO | |

| Solvent | THF | |

| Temperature | 65°C (reflux) | |

| Yield | 70–85% |

Catalytic Hydrogenation of Butyraldehyde

Transition metal-catalyzed hydrogenation offers a direct route to primary alcohols from aldehydes. A Ru-catalyzed method from achieves enantioselective reduction of α-arylaldehydes, adaptable to butyraldehyde:

-

Procedure :

Butyraldehyde (CH₃CH₂CH₂CHO) undergoes hydrogenation in i-PrOH with a Ru-(S)-DAIPEN catalyst under 50 atm H₂. Base additives (t-BuOK) enhance catalyst activity . -

Key Findings :

Table 2: Hydrogenation Conditions and Outcomes

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Ru-(S)-DAIPEN | |

| Pressure | 50 atm H₂ | |

| Solvent | i-PrOH | |

| Conversion | >90% |

Epoxide Ring-Opening Reactions

Acid-catalyzed epoxide ring-opening is a scalable method for alcohol synthesis. The preparation of 4-chloro-butan-1-ol in illustrates this approach, which can be modified for butan-1-ol by substituting HCl with water:

-

Mechanism :

1,2-Epoxybutane reacts with water under acidic conditions (e.g., H₂SO₄) to yield butan-1-ol via nucleophilic attack at the less substituted carbon . -

Optimization :

Table 3: Epoxide Hydrolysis Parameters

Photoredox-Catalyzed Amination-Addition

While focuses on amino alcohols, its photoredox platform can be adapted for alcohol synthesis. Eosin Y catalyzes the addition of amines to α,β-unsaturated aldehydes under green LED light, suggesting potential for redox-neutral alcohol formation:

-

Adaptation Strategy :

Replace aminating reagents with water or alcohols to target hydroxyl group incorporation. -

Advantages :

Asymmetric Hydrogenation for Chiral Butan-1-ol

Chiral alcohols are critical for pharmaceuticals. The Ru-catalyzed method in produces enantiomerically enriched 2-phenylpropan-1-ol, suggesting applicability to butan-1-ol analogs:

Q & A

Q. How can isomers of butan-1-ol be distinguished experimentally?

Butan-1-ol has structural isomers such as butan-2-ol, 2-methylpropan-1-ol, and butan-2-en-1-ol. To differentiate them:

- Oxidation with acidified K₂Cr₂O₇ : Primary alcohols (e.g., butan-1-ol) oxidize to aldehydes (butanal), while secondary alcohols (e.g., butan-2-ol) form ketones (butanone). Tertiary alcohols do not oxidize under these conditions .

- Tollen's reagent : Aldehydes (from primary alcohols) produce a silver mirror, while ketones do not react .

- Boiling points : Butan-1-ol (117°C) vs. butan-2-ol (99.5°C) due to differences in hydrogen bonding .

Q. What experimental precautions are critical when handling butan-1-ol derivatives?

- Ventilation : Required due to flammability (flash point: 35°C for butan-1-ol) .

- Deuterated variants : Deuterated 2-butanol (e.g., 2-butanol-1,1-d₂) requires inert atmospheres to prevent isotopic exchange .

- PPE : Chemical-resistant gloves (nitrile) and safety goggles to avoid skin/eye contact .

Q. How can butan-1-ol be synthesized from primary alcohols, and what catalysts are effective?

- Dehydration : Use H₂SO₄ or H₃PO₄ to dehydrate butan-1-ol to 1-butene or 2-butene (major product via carbocation rearrangement) .

- Grignard reaction : React propylmagnesium bromide with formaldehyde to yield butan-1-ol .

Advanced Research Questions

Q. How do deuterated isotopes of butan-1-ol enhance mechanistic studies in organic synthesis?

Deuterated analogs (e.g., 2-butanol-1,1-d₂) allow tracking of hydrogen transfer in reactions:

- Kinetic isotope effects (KIE) : Compare reaction rates of C-H vs. C-D bonds to elucidate mechanisms .

- NMR applications : Deuterium labeling simplifies spectral analysis in complex mixtures .

| Isotope | CAS RN | Purity | Price (JPY) |

|---|---|---|---|

| 2-butanol-1,1-d₂ | 32586-14-4 | 99 atom% D | 36,300/250mg |

| 2-butanol-d₉ | 1202864-22-9 | 98 atom% D | 74,800/250mg |

Q. How can contradictions in toxicity data for butan-1-ol and its analogs be resolved?

- Read-across analysis : Compare with structurally similar alcohols (e.g., 2-methylpropan-1-ol) to infer toxicity profiles when data gaps exist. Both show similar NOAEC (No Observed Adverse Effect Concentration) ranges (10–50 mg/m³) .

- In vitro assays : Use hepatic cell lines to assess metabolic pathways (e.g., CYP450 oxidation) and validate against in vivo data .

Q. What advanced spectroscopic methods differentiate butan-1-ol oxidation products?

- GC-MS : Quantify butanal and butanone using retention times and fragmentation patterns .

- IR spectroscopy : Aldehydes show strong C=O stretches at ~1720 cm⁻¹, while ketones appear at ~1710 cm⁻¹ .

- ¹³C NMR : Butanal exhibits a carbonyl carbon at ~200 ppm, absent in butan-1-ol .

Q. Why do carbocation rearrangements dominate in acid-catalyzed dehydration of butan-1-ol?

- Stability hierarchy : Secondary carbocations (from butan-2-ol) are more stable than primary. Butan-1-ol dehydration forms a primary carbocation, which rearranges to a secondary intermediate, favoring 2-butene as the major product .

- Kinetic control : Lower activation energy for hydride shifts vs. direct elimination .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。